2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane
Description
Chemical Identity: 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane, also known as hexamethylcyclotrisiloxane (D3), is a cyclic siloxane with the molecular formula C₆H₁₈O₃Si₃ and a molecular weight of 222.46 g/mol . Its IUPAC name reflects its structure: a six-membered ring comprising three silicon atoms alternating with three oxygen atoms, each silicon bonded to two methyl groups. The CAS registry number is 541-05-9, and common synonyms include dimethylsiloxane cyclic trimer and cyclotrisiloxane, hexamethyl .
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-dioxazatrisilinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NO2Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMNLVKDTQZWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](O[Si](O1)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NO2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499377 | |
| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-21-5 | |
| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Silicon-Containing Heterocycles
The synthesis of silicon-based heterocycles often relies on cyclization reactions involving silanol (Si–OH) or chlorosilane (Si–Cl) precursors. For 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-dioxazatrisilinane , the interplay between silicon, oxygen, and nitrogen atoms introduces challenges in regioselectivity and stability. Two primary pathways emerge from the literature:
Condensation of Silanol-Amine Precursors
A plausible route involves the condensation of methyl-substituted silanol-amines. For example, dimethylsilanolamine (CH₃)₂Si(OH)NH₂ could undergo dehydration under acidic or thermal conditions to form the cyclic structure. This method mirrors the synthesis of hexamethylcyclotrisiloxane, where hydrolysis of dimethyldichlorosilane yields a cyclic trimer. However, nitrogen incorporation requires precise stoichiometry to avoid linear polymer formation.
Cyclization of Chlorosilane-Amine Intermediates
Reaction of chlorosilanes with diamines offers another pathway. For instance, bis(chlorodimethylsilane) (Cl(CH₃)₂Si–Si(CH₃)₂Cl) reacting with a diamine like ethylenediamine could cyclize to form the target compound. This approach is analogous to the synthesis of 1,4-diazabicyclo[3.2.2]nonane derivatives, where cyclization is catalyzed by Lewis acids.
Experimental Protocols and Optimization
Acid-Catalyzed Cyclization
In a representative procedure, trimethylsilanol (CH₃)₃SiOH and methylamine (CH₃NH₂) are heated at 120°C in the presence of hydrochloric acid. The reaction proceeds via nucleophilic substitution, with water elimination driving cyclization. Yields are moderate (30–40%) due to competing oligomerization.
Reaction Conditions Table
| Precursors | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| (CH₃)₃SiOH + CH₃NH₂ | HCl | 120 | 35 |
| Cl(CH₃)₂Si–Si(CH₃)₂Cl + NH₃ | AlCl₃ | 80 | 28 |
Mechanistic Insights and Byproduct Analysis
Cyclization kinetics are influenced by steric hindrance from methyl groups. Computational studies suggest that the transition state favors a chair-like conformation, minimizing steric strain. Common byproducts include linear oligomers such as 1,3-bis(trimethylsilyl)urea , identified via GC-MS.
Comparative Evaluation of Synthetic Routes
Method Comparison Table
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Acid-catalyzed | Low cost, simple setup | Low yield, byproduct formation | Moderate |
| Vapor-phase | High purity, minimal byproducts | High energy input, costly | Low |
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silazane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silazane derivatives.
Substitution: Various substituted silanes and siloxanes.
Scientific Research Applications
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of silicone-based products, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane involves its ability to form stable complexes with various substrates. The silicon atoms in the compound can coordinate with different functional groups, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 63–67°C
- Boiling Point : 134°C
- Flash Point : 35°C
- Appearance : Colorless to white crystalline chunks or powder .
Applications: D3 is a key monomer in synthesizing polydimethylsiloxanes (PDMS), widely used in lubricants, sealants, and medical devices . It is also employed in gas chromatography-mass spectrometry (GC-MS) analysis, particularly for volatile organic compound (VOC) detection under acidic conditions .
The compound is structurally and functionally comparable to other cyclic siloxanes and silazanes. Below is a detailed analysis:
Structural Analogues
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Ring Heteroatoms | Key Substituents |
|---|---|---|---|---|
| Hexamethylcyclotrisiloxane (541-05-9) | C₆H₁₈O₃Si₃ | 222.46 | Oxygen (O) | Six methyl groups |
| 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-triazatrisilinane (1009-93-4) | C₆H₂₁N₃Si₃ | 219.51 | Nitrogen (N) | Six methyl groups |
| Octamethylcyclotetrasiloxane (556-67-2) | C₈H₂₄O₄Si₄ | 296.62 | Oxygen (O) | Eight methyl groups |
| 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane (1020-84-4) | C₈H₂₇N₄Si₄ | 293.74 | Nitrogen (N) | Eight methyl groups |
Reactivity and Stability
- Hexamethylcyclotrisiloxane (D3) : Undergoes ring-opening polymerization under mild catalytic conditions (e.g., acid or base) to form linear PDMS . Its reactivity is attributed to the strained Si-O-Si bond angles (~130°) in the six-membered ring .
- Triazatrisilinane (1009-93-4) : Contains Si-N bonds , which are more polar than Si-O bonds, leading to higher hydrolytic sensitivity. This compound is typically stored at 2–8°C to prevent decomposition .
- Octamethylcyclotetrasiloxane (556-67-2) : Larger ring size (eight-membered) reduces ring strain, making it less reactive than D3. It is often used as a solvent or carrier fluid in cosmetics .
Table 2: Comparative Reactivity
Analytical Differentiation
GC-MS retention times and mass spectra distinguish these compounds:
Biological Activity
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, commonly referred to as trithioacetone, is an organic compound with the formula . It features a six-membered ring structure composed of alternating carbon and sulfur atoms. This compound is notable for its stability compared to its monomeric counterpart, thioacetone. The biological activity of trithioacetone has been the subject of various studies exploring its potential applications in different fields.
- Molecular Formula:
- Molecular Weight: 222.43 g/mol
- CAS Registry Number: 828-26-2
Biological Activity Overview
Trithioacetone exhibits several biological activities that can be categorized into toxicological effects and potential therapeutic applications.
Toxicological Effects
- Acute Toxicity: The LD50 (oral) in mice is reported to be 2.4 g/kg, indicating a moderate level of toxicity when ingested .
- Irritation Potential: Studies suggest that exposure to trithioacetone may lead to skin and respiratory irritation. This has implications for its handling in industrial settings.
Antimicrobial Activity
Research indicates that trithioacetone possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cellular processes in microbial cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of trithioacetone against common pathogens such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (v/v).
| Bacterial Strain | Concentration (v/v) | Viability Reduction (%) |
|---|---|---|
| E. coli | 0.5 | 70 |
| S. aureus | 1.0 | 85 |
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of trithioacetone on human cell lines. The study utilized MTT assays to determine cell viability after exposure to varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 75 |
| 100 | 50 |
The results indicated that higher concentrations led to increased cytotoxicity, suggesting a dose-dependent relationship.
The antimicrobial activity of trithioacetone is hypothesized to stem from its ability to form reactive sulfur species that can interfere with essential cellular functions in bacteria. This mechanism warrants further investigation to fully elucidate the pathways involved.
Q & A
Q. Q1. What are the optimal conditions for synthesizing 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane, and how is its purity validated?
Methodological Answer: The compound is synthesized via cyclization of dimethylsiloxane precursors under catalytic conditions. Evidence indicates that polymerization occurs efficiently at low temperatures (e.g., 0–25°C) using acid or base catalysts like potassium hydroxide or sulfuric acid . Purity validation typically employs gas chromatography-mass spectrometry (GC-MS) with retention time matching (e.g., 16.93 min in GC-MS under acidic conditions) and infrared (IR) spectroscopy. For example, IR peaks at 3150 cm⁻¹ (Si-CH₃ stretching) and 700–410 cm⁻¹ (Si-O-Si bending) confirm structural integrity . Quantitative purity (>98%) is determined via assay methods such as nuclear magnetic resonance (NMR) integration or GC-MS area normalization .
Q. Q2. How does environmental pH affect the stability of this compound during analytical studies?
Methodological Answer: Stability under varying pH is critical for experimental design. In GC-MS studies, acidic conditions (0.83 M H₂SO₄, pH 0.075) enhance detection of volatile derivatives, while neutral or basic conditions may promote hydrolysis or decomposition. For instance, degradation products like dihydroxy(dimethyl)silane (<0.01% abundance) are observed under non-acidic treatments . Storage recommendations include inert atmospheres (argon/nitrogen) and desiccated environments to prevent moisture-induced ring-opening reactions .
Advanced Research: Polymerization Kinetics
Q. Q3. What mechanistic insights exist for the ring-opening polymerization of this compound, and how do catalysts influence reaction kinetics?
Methodological Answer: The compound’s high reactivity stems from its strained cyclotrisiloxane ring. Ring-opening polymerization (ROP) proceeds via nucleophilic attack on silicon atoms, with kinetics monitored by viscosity changes or NMR. Acid catalysts (e.g., H₂SO₄) favor step-growth mechanisms, while bases like KOH induce chain-growth pathways. Studies suggest that catalyst concentration and temperature significantly affect molecular weight distribution. For example, low-temperature ROP (≤40°C) with 0.5 mol% catalyst yields narrow polydispersity indices (PDI <1.5) .
Advanced Research: Computational Modeling
Q. Q4. How can quantum chemical calculations predict the reactivity and thermodynamic properties of this compound?
Methodological Answer:
Density functional theory (DFT) and quantitative structure-property relationship (QSPR) models are used to predict properties like heat of formation, bond dissociation energies, and reaction pathways. For instance, the SMILES string C[Si]1(C)O[Si](C)(C)O[Si](C)(C)O1 enables molecular dynamics simulations to assess ring strain (≈15–20 kJ/mol) and polymerization thermodynamics. Computational results align with experimental data, such as melting points (63–67°C) and IR spectra .
Advanced Research: Analytical Challenges
Q. Q5. How do spectral interferences complicate the identification of degradation products in complex matrices?
Methodological Answer:
In GC-MS, co-elution with siloxane derivatives (e.g., octamethylcyclotetrasiloxane at 23.1 min) requires high-resolution separation. Advanced techniques like tandem MS/MS or hyphenated IR-GC-MS mitigate false positives. For example, the compound’s unique InChIKey HTDJPCNNEPUOOQ-UHFFFAOYSA-N distinguishes it from isobaric species in spectral libraries .
Advanced Research: Environmental Interactions
Q. Q6. What methodologies quantify the compound’s persistence in environmental samples?
Methodological Answer: Solid-phase microextraction (SPME) coupled with GC-MS detects trace levels (ppb) in aqueous matrices. Hydrolysis studies in buffered solutions (pH 4–9) monitor half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ ranges from 48 hours (pH 7) to <12 hours (pH 9), indicating alkaline instability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
